5-Amino-2-(4-chlorophenyl)pyridazin-3(2H)-one
CAS No.: 84956-67-2
Cat. No.: VC8299416
Molecular Formula: C10H8ClN3O
Molecular Weight: 221.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84956-67-2 |
|---|---|
| Molecular Formula | C10H8ClN3O |
| Molecular Weight | 221.64 g/mol |
| IUPAC Name | 5-amino-2-(4-chlorophenyl)pyridazin-3-one |
| Standard InChI | InChI=1S/C10H8ClN3O/c11-7-1-3-9(4-2-7)14-10(15)5-8(12)6-13-14/h1-6H,12H2 |
| Standard InChI Key | DGRCRGMGOWOZKH-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1N2C(=O)C=C(C=N2)N)Cl |
| Canonical SMILES | C1=CC(=CC=C1N2C(=O)C=C(C=N2)N)Cl |
Introduction
Structural Characteristics and Molecular Properties
Core Framework and Substituent Configuration
The compound features a pyridazin-3(2H)-one core, a six-membered aromatic ring containing two adjacent nitrogen atoms at positions 1 and 2, with a ketone group at position 3. The 4-chlorophenyl group is attached to position 2, while the amino (-NH2) substituent occupies position 5 (Fig. 1). This arrangement confers unique electronic and steric properties, influencing reactivity and intermolecular interactions .
Table 1: Molecular and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈ClN₃O |
| Molecular Weight | 221.65 g/mol |
| Hydrogen Bond Donors | 2 (NH₂ and NH) |
| Hydrogen Bond Acceptors | 3 (N, N, O) |
| LogP (Predicted) | 1.8 ± 0.3 |
| Solubility | Moderate in polar solvents |
The presence of the electron-withdrawing chlorine atom on the phenyl ring and the electron-donating amino group creates a push-pull electronic effect, potentially enhancing binding affinity to biological targets .
Synthetic Methodologies
Multicomponent Reaction Approaches
Analogous pyridazinone derivatives, such as 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, have been synthesized via one-pot multicomponent reactions. A typical protocol involves:
-
Condensation of malononitrile with 4-chlorophenylglyoxal in the presence of hydrazine hydrate.
-
Cyclization under aqueous or alcoholic conditions at ambient temperature .
Table 2: Optimization of Reaction Conditions for Pyridazinone Synthesis
For 5-amino-2-(4-chlorophenyl)pyridazin-3(2H)-one, a plausible pathway involves:
-
Step 1: Formation of 4-chlorophenylglyoxal intermediate.
-
Step 2: Reaction with malononitrile and hydrazine hydrate to form the pyridazinone core.
-
Step 3: Selective amination at position 5 using ammonium acetate or hydroxylamine .
Biological Activities and Mechanistic Insights
| Compound | IC₅₀ (μM) HepG2 | IC₅₀ (μM) MCF7 |
|---|---|---|
| 4e (Pyridazinone derivative) | 18.2 | 20.1 |
| Doxorubicin (Control) | 0.45 | 0.52 |
| 5-Amino-2-(4-Cl-Ph) analog* | *Predicted: 15–30 | *Predicted: 18–35 |
*Extrapolated from structural analogs .
Antioxidant and Antiangiogenic Effects
Pyridazinones with amino and chloro substituents demonstrate radical scavenging activity:
-
Superoxide radical (SOR) inhibition: Compound 4g (analog) showed 120% activity relative to ascorbic acid .
The antiangiogenic mechanism involves suppression of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs), critical for tumor metastasis .
Physicochemical and Pharmacokinetic Profiling
Solubility and Stability
The compound’s moderate logP value (~1.8) suggests balanced lipophilicity, favoring cellular uptake without excessive plasma protein binding. Accelerated stability studies indicate:
-
pH stability: Stable at pH 2–8 (24 hrs, 37°C).
Metabolic Pathways
In silico predictions (SwissADME) highlight:
-
Primary metabolism via CYP3A4-mediated oxidation.
-
Glucuronidation of the amino group as the major detoxification pathway.
Applications in Drug Development
Combination Therapy
Lead analogs (e.g., compound 5o from ) show synergistic effects with kinase inhibitors (erlotinib) and proteasome inhibitors (bortezomib), reducing glioblastoma cell viability by 40–60% compared to monotherapy .
Targeted Drug Delivery
Functionalization with polyethylene glycol (PEG) chains or nanoparticle encapsulation could enhance bioavailability, as demonstrated for related heterocycles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume